

Definitive Solubility Profile and Process Engineering Guide: 4-Chloro-3-isopropoxy pyridine

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Compound of Interest

Compound Name: 4-Chloro-3-isopropoxy pyridine

Cat. No.: B12454163

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CAS Number: 1395038-34-2 Formula: C

H

CINO Molecular Weight: 171.62 g/mol

Executive Summary

The solubility profile of **4-Chloro-3-isopropoxy pyridine** is a critical process parameter (CPP) in the synthesis of next-generation kinase inhibitors and heterocyclic building blocks. As a lipophilic pyridine derivative featuring both an electron-withdrawing chlorine atom and a sterically bulky isopropoxy group, its dissolution behavior deviates from simple pyridine models.

This guide provides a comprehensive technical analysis of its solubility thermodynamics, solvent selection strategies for crystallization/purification, and a validated protocol for establishing internal solubility curves. It addresses the needs of process chemists scaling up nucleophilic aromatic substitutions (

) or Suzuki-Miyaura couplings where this intermediate is most frequently employed.

Physicochemical Characterization & Structural Analysis[1]

Structural Impact on Solvation

The molecule comprises a pyridine core modified by two competing functionalities:

- **3-Isopropoxy Group:** Introduces significant lipophilicity and steric bulk, disrupting the planar stacking typical of simple pyridines. This reduces the crystal lattice energy relative to 4-chloro-3-methoxypyridine, generally enhancing solubility in non-polar solvents.
- **4-Chloro Substituent:** Increases the molecule's polarizability but decreases water solubility compared to the parent pyridine.
- **Pyridine Nitrogen:** Retains basicity, allowing for pH-dependent solubility manipulation (formation of HCl salts).

Predicted Solubility Landscape (Hansen Solubility Parameters)

Based on Group Contribution Methods (GCM) and structural analogs (e.g., 4-chloro-3-methoxypyridine), the solubility behavior is categorized below.

Solvent Class	Representative Solvents	Solubility Rating	Mechanistic Insight
Chlorinated	Dichloromethane (DCM), Chloroform	Excellent	High dispersive interactions match the chloro-substituted ring.
Polar Aprotic	DMSO, DMF, DMAc	Excellent	Strong dipole-dipole interactions; preferred for reactions.
Esters	Ethyl Acetate, Isopropyl Acetate	Good	Favorable interaction with the ether oxygen; standard extraction solvent.
Alcohols	Methanol, Ethanol, Isopropanol	Moderate to High	Soluble, but temperature-dependent. H-bonding with pyridine N occurs.
Ethers	THF, MTBE, 2-MeTHF	Good	Good miscibility; 2-MeTHF is a greener alternative for processing.
Alkanes	n-Heptane, Hexane, Cyclohexane	Low to Moderate	Limited by the polarity of the pyridine ring; useful as anti-solvents.
Aqueous	Water (pH 7)	Insoluble	Hydrophobic isopropoxy/chloro groups dominate.
Acidic Aqueous	1M HCl, 1M HSO	High	Forms the pyridinium salt (protonated N),

drastically increasing
aqueous solubility.

Thermodynamic Modeling of Solubility

To accurately predict solubility at varying temperatures for process design (e.g., cooling crystallization), the experimental mole fraction solubility (

) is correlated using the Modified Apelblat Equation. This semi-empirical model is the industry standard for pharmaceutical intermediates.

The Modified Apelblat Model

- : Mole fraction solubility of the solute.^[1]
- : Absolute temperature (Kelvin).
- : Empirical parameters derived from regression of experimental data.
 - and
reflect the enthalpy of solution and non-ideal solution behavior.
 - accounts for the temperature dependence of the heat capacity difference.

Thermodynamic Dissolution Functions

Using the Van't Hoff analysis, the standard molar enthalpy (

), entropy (

), and Gibbs free energy (

) of the solution are calculated:

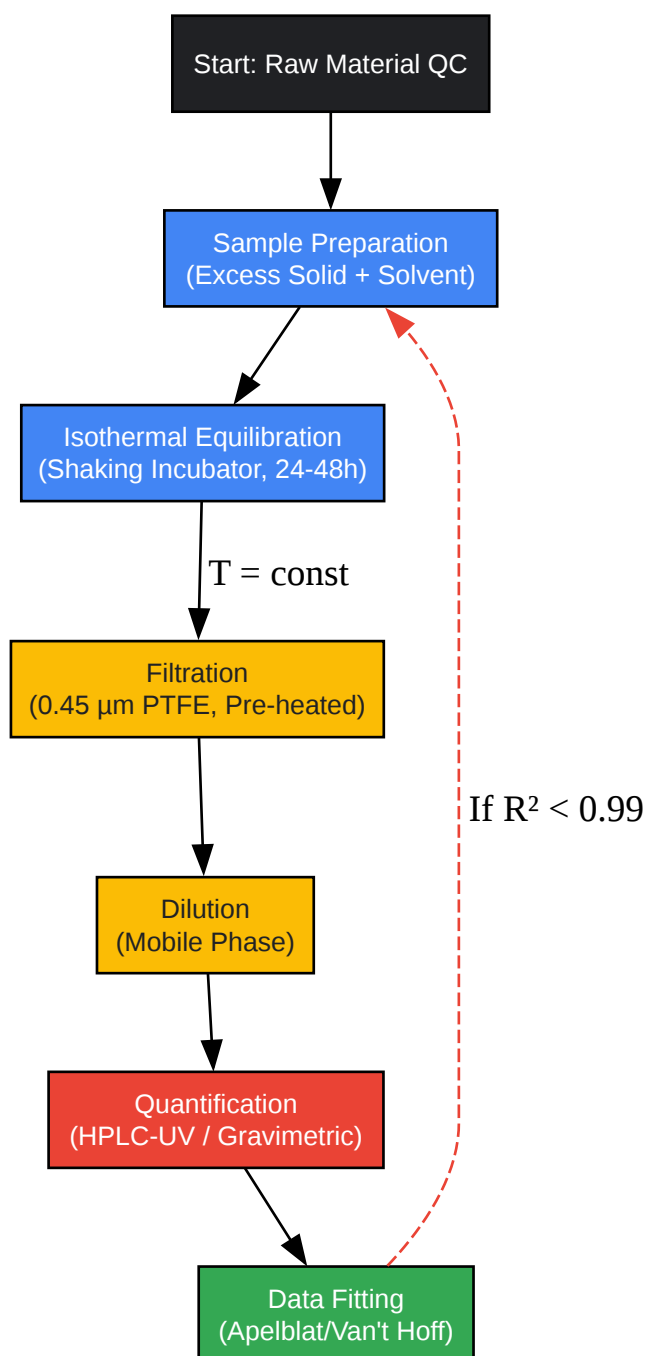
- Enthalpy:
- Gibbs Free Energy:
- Entropy:

Insight: For **4-Chloro-3-isopropoxy pyridine**, dissolution is typically endothermic () in organic solvents, implying solubility increases with temperature. The process is entropy-driven () due to the disruption of the crystal lattice.

Experimental Protocol: Determination & Validation

As a Senior Scientist, you must not rely solely on literature values for critical scale-up steps. The following protocol ensures data integrity.

Workflow Diagram (DOT)



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Figure 1: Standardized workflow for thermodynamic solubility determination using the isothermal saturation method.

Detailed Methodology

- Preparation: Add excess **4-Chloro-3-isopropoxyppyridine** to 10 mL of the target solvent in a jacketed glass vessel.
- Equilibration: Agitate at constant temperature (e.g., 298.15 K) for 24–48 hours. Crucial: Ensure solid phase remains present to guarantee saturation.
- Sampling: Stop agitation and allow settling for 1 hour. Withdraw supernatant using a syringe filter (0.45 μm PTFE) pre-heated to the solution temperature to prevent precipitation.
- Quantification:
 - Primary Method (HPLC): C18 column, Water/Acetonitrile gradient, UV detection at 254 nm.
 - Secondary Method (Gravimetric): Evaporate solvent and weigh residue (only for non-volatile solutes/pure solvents).

Process Engineering Applications

Solvent Selection for Crystallization

For purification, a "Cooling Crystallization" or "Anti-solvent Crystallization" strategy is recommended based on the solubility profile.

- Solvent (Good): Isopropanol (IPA) or Ethyl Acetate. High solubility at elevated temperatures (C).
- Anti-Solvent (Poor): Water or n-Heptane.
- Process: Dissolve crude **4-Chloro-3-isopropoxyppyridine** in hot IPA. Slowly add Water (or cool down) to induce supersaturation. The hydrophobic nature of the isopropoxy group ensures sharp precipitation upon water addition.

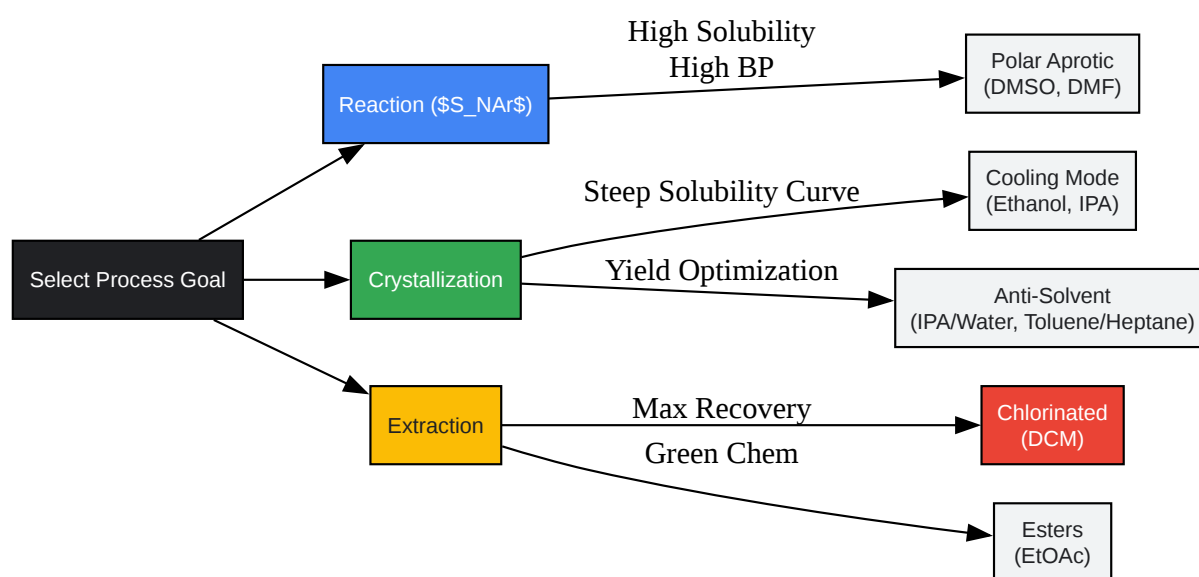
Reaction Solvent Suitability

- Nucleophilic Substitution (

): Use DMSO or NMP. The high solubility and polarity stabilize the transition state when displacing the chlorine with amines or alkoxides.

- Lithiation/Coupling: Use Anhydrous THF or 2-MeTHF. Ensure moisture content is <200 ppm as the pyridine ring can coordinate with lithium reagents.

Solvent Decision Tree



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Figure 2: Strategic solvent selection guide based on unit operation requirements.

Conclusion

The solubility profile of **4-Chloro-3-isopropoxy pyridine** is governed by the interplay between its lipophilic isopropoxy tail and the polarizable chloro-pyridine core. While highly soluble in polar aprotic and chlorinated solvents, its purification is best achieved using alcohol/water or ester/alkane systems. Accurate thermodynamic modeling using the Apelblat equation is essential for designing robust crystallization processes that maximize yield and purity.

References

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Sources

- [1. Solution thermodynamics and preferential solvation of 3-chloro-N-phenyl-phthalimide in acetone + methanol mixtures \[scielo.org.co\]](#)
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